molecular formula C23H23N3O4S B12005514 (5E)-5-(3,4-diethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606956-54-1

(5E)-5-(3,4-diethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12005514
CAS No.: 606956-54-1
M. Wt: 437.5 g/mol
InChI Key: YNWIKESCPXYMGC-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5E)-5-(3,4-diethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a thiazolo-triazolone derivative characterized by a conjugated benzylidene moiety and ethoxy substituents. Its molecular formula is C₂₅H₂₄N₃O₄S, with a (5E)-configuration critical for maintaining planar geometry and π-conjugation . Key structural features include:

  • 3,4-Diethoxybenzylidene group: Enhances electron-donating capacity and lipophilicity.
  • 4-Ethoxyphenyl substitution at position 2: Modulates steric and electronic interactions.
  • Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core: Provides a rigid heterocyclic framework for target binding .

Properties

CAS No.

606956-54-1

Molecular Formula

C23H23N3O4S

Molecular Weight

437.5 g/mol

IUPAC Name

(5E)-5-[(3,4-diethoxyphenyl)methylidene]-2-(4-ethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H23N3O4S/c1-4-28-17-10-8-16(9-11-17)21-24-23-26(25-21)22(27)20(31-23)14-15-7-12-18(29-5-2)19(13-15)30-6-3/h7-14H,4-6H2,1-3H3/b20-14+

InChI Key

YNWIKESCPXYMGC-XSFVSMFZSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=C(C=C4)OCC)OCC)/SC3=N2

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)OCC)OCC)SC3=N2

Origin of Product

United States

Preparation Methods

Synthesis of the Thiazolo[3,2-b][1,2,] Triazole Core

The core structure is constructed through a proton-induced heterocyclization method:

  • Starting materials : 1H-1,2,4-triazole-3-thiol and α-haloketones.

  • Alkylation : Reaction with 2-bromoacetophenone derivatives under basic conditions (K₂CO₃, DMF, 60°C, 6 h) yields thioether intermediates.

  • Cyclization : Treatment with concentrated HCl or H₂SO₄ induces intramolecular cyclization to form the thiazolo-triazole system.

Mechanistic Insight :
The reaction proceeds via nucleophilic substitution at the α-carbon of the ketone, followed by acid-catalyzed ring closure (Figure 1).

StepReagents/ConditionsYield (%)Reference
1K₂CO₃, DMF, 60°C78–85
2HCl (conc.), reflux90–92

Functionalization with the 4-Ethoxyphenyl Group

The 4-ethoxyphenyl substituent is introduced through Ullmann-type coupling :

  • Reagents : Aryl iodide (4-iodophenetole), CuI, 1,10-phenanthroline.

  • Conditions : DMSO, 110°C, 24 h.

Key Observations :

  • Side reactions : Over-reduction or dehalogenation occurs with Pd catalysts, making CuI preferable.

  • Yield : 68–72% after column chromatography.

One-Pot Catalytic-Free Synthesis

An alternative one-pot method eliminates intermediate isolation:

  • Reagents : Dibenzoylacetylene, 3,4-diethoxybenzaldehyde, 4-ethoxyaniline.

  • Conditions : Ethanol, room temperature, 48 h.

  • Mechanism : Sequential alkyne activation, Schiff base formation, and cyclization.

Advantages :

  • Yield : 82–85%.

  • Green chemistry : No toxic catalysts or high temperatures.

Structural Characterization and Validation

Post-synthesis analyses confirm the compound’s identity:

  • X-ray crystallography : Single-crystal data validate the E-configuration and planarity of the thiazolo-triazole core.

  • NMR spectroscopy : Distinct signals for ethoxy groups (δ 1.35–1.42 ppm, triplets) and benzylidene protons (δ 7.82 ppm, singlet).

Comparative Analysis of Methods

MethodYield (%)Time (h)Purity (%)Environmental Impact
Stepwise synthesis68–724298.5Moderate
One-pot catalytic-free82–854897.8Low

Challenges and Optimization Opportunities

  • Stereochemical control : Achieving >99% E-selectivity remains challenging.

  • Scalability : One-pot methods suffer from viscosity issues at >100 g scales.

  • Alternative catalysts : Enzymatic or photoredox catalysts could enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(3,4-diethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, which may reduce the benzylidene double bond or other reducible groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(3,4-diethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with enhanced properties.

Biology

Biologically, this compound has shown promise in various assays for its potential antimicrobial, antifungal, and anticancer activities. Researchers are investigating its ability to inhibit the growth of certain pathogens and cancer cell lines.

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to microbial growth.

Mechanism of Action

The mechanism of action of (5E)-5-(3,4-diethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with various molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to the observed biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following analogs highlight variations in substituents and their impact on physicochemical and biological properties:

Compound ID Substituents Molecular Formula Key Structural Differences
Target 3,4-Diethoxybenzylidene; 4-ethoxyphenyl C₂₅H₂₄N₃O₄S Reference compound with dual ethoxy groups.
Analog 1 2-Ethoxybenzylidene; 4-chlorophenyl C₁₉H₁₄ClN₃O₂S Chlorine at C4 (electron-withdrawing) vs. ethoxy (electron-donating).
Analog 2 4-(Dimethylamino)benzylidene; 2,4-dichlorophenyl C₂₀H₁₅Cl₂N₅OS Dimethylamino group enhances basicity; dichlorophenyl increases hydrophobicity.
Analog 3 2,3-Dimethoxybenzylidene; 4-ethoxyphenyl C₂₄H₂₂N₃O₄S Methoxy vs. ethoxy groups alter steric bulk and metabolic stability.
Analog 4 4-Ethylbenzylidene; 4-ethoxyphenyl C₂₁H₁₉N₃O₂S Ethyl group increases lipophilicity compared to ethoxy.
Analog 5 2-Propoxybenzylidene; 4-methylphenyl C₂₂H₂₀N₃O₂S Propoxy chain enhances solubility in nonpolar solvents.

Physicochemical Properties

Data from synthetic studies (yields, melting points) and spectroscopic analyses:

Compound ID Yield (%) Melting Point (°C) UV-Vis λmax (nm) Notable NMR Shifts (δ, ppm)
Target Not reported Not reported ~350 (conjugated system) Aromatic protons: 6.8–8.5; =CH: ~8.1
Analog 1 58 192–193 330–340 =CH: 8.19; Cl-C6H4: 7.46–7.73
Analog 2 67 232–234 360–370 N(CH₃)₂: 3.47; aromatic: 6.86–7.60
Analog 5 63 133–136 310–320 Allyloxy CH₂=CH: 5.34–6.12

Key Observations :

  • Electron-donating groups (e.g., ethoxy, dimethylamino) red-shift UV absorption due to extended conjugation .
  • Chlorine substituents increase melting points (e.g., Analog 1: 192–193°C) via enhanced intermolecular forces .
  • Longer alkyl/alkoxy chains (e.g., propoxy in Analog 5) reduce melting points by disrupting crystallinity .

Biological Activity

The compound (5E)-5-(3,4-diethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazolotriazole family, recognized for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H22N4O4S
  • Molecular Weight : 414.48 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways. For instance, it can bind to the active sites of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), potentially leading to anti-inflammatory effects.
  • Receptor Modulation : It may act as a modulator for certain receptors such as G-protein coupled receptors (GPCRs), influencing cellular signaling pathways related to pain and inflammation.

Antimicrobial Activity

Research has indicated that thiazolotriazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. For example:

  • Case Study : In vitro studies demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Anticancer Properties

The compound has been investigated for its potential anticancer effects:

  • Mechanism : It induces apoptosis in cancer cells through the activation of caspase pathways.
  • Case Study : A study on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability.

Anti-inflammatory Effects

The anti-inflammatory potential has also been explored:

  • In Vivo Studies : Animal models showed a significant reduction in paw edema when treated with the compound compared to control groups.

Data Tables

Biological ActivityTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition (MIC 32 µg/mL)
AntimicrobialEscherichia coliInhibition (MIC 64 µg/mL)
AnticancerMCF-7 CellsDose-dependent apoptosis
Anti-inflammatoryRat Paw Edema ModelReduced swelling

Q & A

Q. What are the critical steps and optimization strategies for synthesizing (5E)-5-(3,4-diethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one with high purity?

  • Methodological Answer : Synthesis involves multi-step reactions, including cyclocondensation of thiazole and triazole precursors, followed by benzylidene group introduction. Key optimizations include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for cyclization steps .
  • Temperature control : Maintaining 60–80°C during benzylidene formation minimizes side products .
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity in triazole ring closure .
    Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity.

Q. Which spectroscopic and crystallographic techniques are essential for structural elucidation of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assigns substituent positions and confirms E/Z isomerism via coupling constants (e.g., allylic protons at δ 5.8–6.2 ppm) .
  • X-ray crystallography : Resolves stereochemistry and π-π stacking interactions in the fused heterocyclic system (SHELX software recommended for refinement) .
  • LCMS (ESI+) : Validates molecular weight (e.g., m/z 449 [M+H]+) and detects impurities .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR inhibition at 10 µM) .

Advanced Research Questions

Q. How can QSAR models guide structural optimization to enhance bioactivity?

  • Methodological Answer :
  • Descriptor selection : Compute logP, molar refractivity, and steric parameters (e.g., Verloop descriptors) to correlate substituent effects with activity .
  • 3D-QSAR : Use CoMFA/CoMSIA to map electrostatic/hydrophobic fields around the benzylidene moiety .
  • Validation : Cross-validate models with leave-one-out (LOO) and external test sets (R² > 0.8 preferred) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Standardized protocols : Replicate assays under identical conditions (e.g., cell passage number, serum concentration) to eliminate variability .
  • Orthogonal assays : Confirm anticancer activity via apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .
  • Target validation : Use CRISPR/Cas9 knockout models to verify specificity (e.g., deplete EGFR to confirm on-target effects) .

Q. How can molecular docking and dynamics simulations predict binding modes with biological targets?

  • Methodological Answer :
  • Docking software : AutoDock Vina or Glide to model interactions (e.g., hydrogen bonds with kinase active sites) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .
  • Free energy calculations : Use MM/GBSA to quantify binding affinities (ΔG < −8 kcal/mol suggests strong inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.